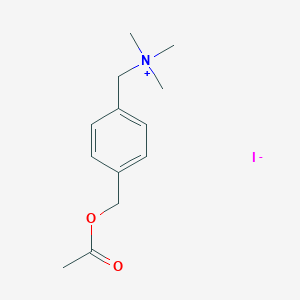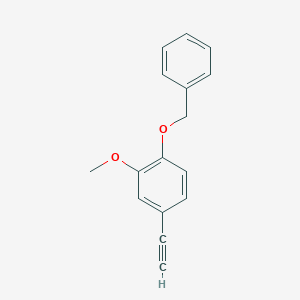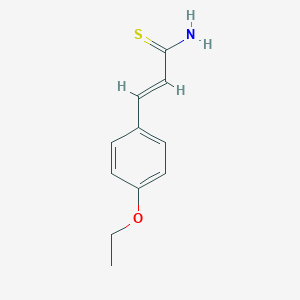
(E)-3-(4-ethoxyphenyl)prop-2-enethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(4-ethoxyphenyl)prop-2-enethioamide, also known as EPPTE, is a chemical compound that has been studied for its potential use in scientific research. EPPTE is a thioamide derivative that has been found to have interesting biochemical and physiological effects, making it a promising compound for further investigation.
Wirkmechanismus
The mechanism of action of (E)-3-(4-ethoxyphenyl)prop-2-enethioamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cell proliferation. Specifically, (E)-3-(4-ethoxyphenyl)prop-2-enethioamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression.
Biochemische Und Physiologische Effekte
(E)-3-(4-ethoxyphenyl)prop-2-enethioamide has been found to have a number of interesting biochemical and physiological effects. In addition to its potential as a cancer therapeutic, (E)-3-(4-ethoxyphenyl)prop-2-enethioamide has also been shown to have anti-inflammatory properties. It has been suggested that (E)-3-(4-ethoxyphenyl)prop-2-enethioamide may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (E)-3-(4-ethoxyphenyl)prop-2-enethioamide is that it is relatively easy to synthesize, making it readily available for laboratory experiments. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are a number of potential future directions for research on (E)-3-(4-ethoxyphenyl)prop-2-enethioamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the optimal dosage and delivery method for (E)-3-(4-ethoxyphenyl)prop-2-enethioamide in order to maximize its effectiveness. Another area of interest is its potential as an anti-inflammatory agent. More research is needed to determine the mechanisms underlying its anti-inflammatory effects and to explore its potential use in the treatment of inflammatory diseases. Additionally, further studies are needed to better understand the mechanism of action of (E)-3-(4-ethoxyphenyl)prop-2-enethioamide and its potential use in other areas of scientific research.
Synthesemethoden
The synthesis of (E)-3-(4-ethoxyphenyl)prop-2-enethioamide can be achieved through a multi-step process. One common method involves the reaction of 4-ethoxybenzaldehyde with ethyl acetoacetate to form a chalcone intermediate. This intermediate is then reacted with thioacetamide in the presence of a base to yield (E)-3-(4-ethoxyphenyl)prop-2-enethioamide.
Wissenschaftliche Forschungsanwendungen
(E)-3-(4-ethoxyphenyl)prop-2-enethioamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that (E)-3-(4-ethoxyphenyl)prop-2-enethioamide can inhibit the growth of cancer cells in vitro, and it has been suggested that it may have potential as a chemotherapeutic agent.
Eigenschaften
CAS-Nummer |
155265-07-9 |
|---|---|
Produktname |
(E)-3-(4-ethoxyphenyl)prop-2-enethioamide |
Molekularformel |
C11H13NOS |
Molekulargewicht |
207.29 g/mol |
IUPAC-Name |
(E)-3-(4-ethoxyphenyl)prop-2-enethioamide |
InChI |
InChI=1S/C11H13NOS/c1-2-13-10-6-3-9(4-7-10)5-8-11(12)14/h3-8H,2H2,1H3,(H2,12,14)/b8-5+ |
InChI-Schlüssel |
IQNQLJCAKLMJNP-VMPITWQZSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=S)N |
SMILES |
CCOC1=CC=C(C=C1)C=CC(=S)N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C=CC(=S)N |
Synonyme |
2-Propenethioamide,3-(4-ethoxyphenyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



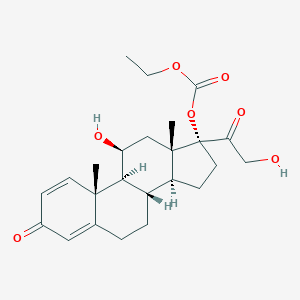
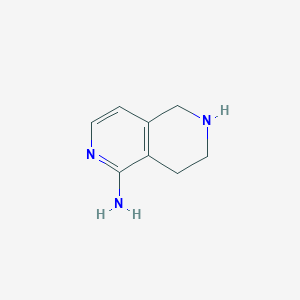
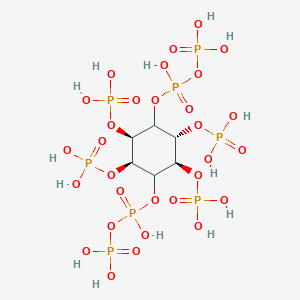
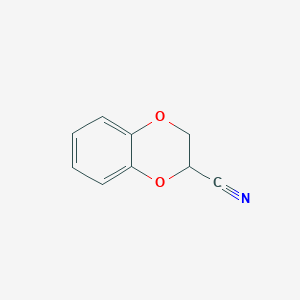
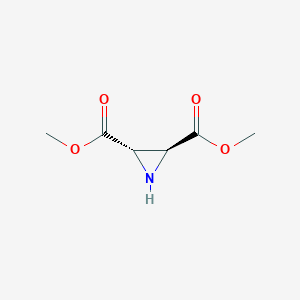
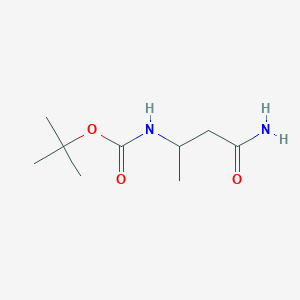
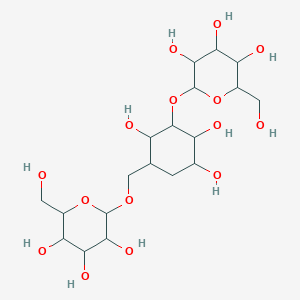
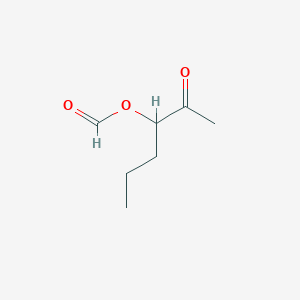
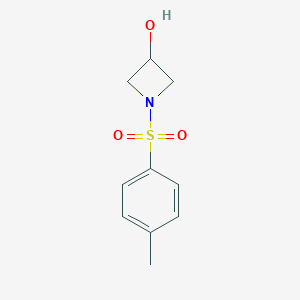
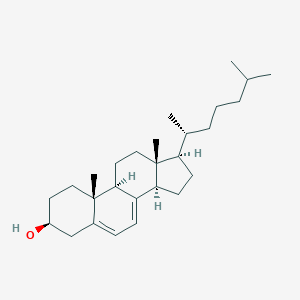
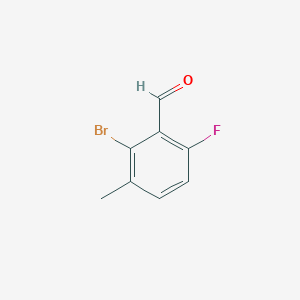
![2-[(5-Nitropyridin-2-yl)amino]propan-1-ol](/img/structure/B119143.png)
